3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83236-01-5 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-[2-(1-ethoxyethoxy)ethoxy]prop-1-yne |
InChI |
InChI=1S/C9H16O3/c1-4-6-10-7-8-12-9(3)11-5-2/h1,9H,5-8H2,2-3H3 |
InChI Key |
DTINVXJFSMAMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCOCC#C |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 1 Ethoxyethoxy Ethoxy Prop 1 Yne
Retrosynthetic Analysis and Strategic Disconnections of the Chemical Compound
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne, the most logical disconnection occurs at the propargylic ether bond (C-O bond), as this bond can be reliably formed through well-established nucleophilic substitution reactions.
This primary disconnection, guided by the principles of the Williamson ether synthesis, yields two key synthons: a nucleophilic alkoxide derived from the alcohol precursor 2 , and an electrophilic propargyl cation synthon. These correspond to the real-world reagents 2-(1-ethoxyethoxy)ethanol (2) and a propargyl halide (3) , such as propargyl bromide.
A secondary disconnection can be performed on the precursor alcohol 2 . The 1-ethoxyethoxy group is an acetal (B89532), which is a common protecting group for alcohols. This bond is readily formed from an alcohol and a vinyl ether. Therefore, the precursor 2 can be disconnected to reveal 2-ethoxyethanol (B86334) (4) and ethyl vinyl ether (5) . This two-step disconnection strategy simplifies the synthesis down to readily available starting materials.
Classical Synthetic Routes Towards Alkynyl Ethers with Protective Groups
The most prominent classical route for the synthesis of alkynyl ethers like this compound is the Williamson ether synthesis. thieme-connect.comwikipedia.org This method involves the SN2 reaction between an alkoxide and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com
The synthesis proceeds in two main stages based on the retrosynthetic analysis:
Protection of 2-Ethoxyethanol : The hydroxyl group of 2-ethoxyethanol is first protected to form the intermediate, 2-(1-ethoxyethoxy)ethanol. This is typically achieved by the acid-catalyzed addition of the alcohol to ethyl vinyl ether. A catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA), is sufficient to promote this reaction under anhydrous conditions.
Williamson Ether Synthesis : The protected alcohol, 2-(1-ethoxyethoxy)ethanol, is then deprotonated with a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a common choice for this step, as it irreversibly deprotonates the alcohol. wikipedia.orgnih.gov The resulting nucleophilic alkoxide is then reacted with a propargyl halide (e.g., propargyl bromide) to form the target molecule via an SN2 displacement of the halide. nih.gov The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.gov
Step 2: Etherification CH₃CH₂OCH₂CH₂OCH(CH₃)OCH₂CH₃ + NaH → [Alkoxide Intermediate] [Alkoxide Intermediate] + HC≡CCH₂Br → HC≡CCH₂OCH₂CH₂OCH(CH₃)OCH₂CH₃ + NaBr
Protecting Group Chemistry of 1-Ethoxyethoxy Moieties
The use of protecting groups is a fundamental strategy in multi-step synthesis to mask a reactive functional group and prevent unwanted side reactions. libretexts.org In the synthesis of the target compound, the 1-ethoxyethoxy (EE) group serves as a robust protecting group for the intermediate alcohol.
Formation and Stability of the 1-Ethoxyethoxy Group
The 1-ethoxyethoxy (EE) group is an acetal-type protecting group. organic-chemistry.org It is typically installed by the acid-catalyzed addition of an alcohol to ethyl vinyl ether.
Formation Conditions : The reaction is generally fast and efficient, requiring only a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonate) in an anhydrous aprotic solvent like dichloromethane (B109758) at or below room temperature.
Stability Profile : As an acetal, the EE group exhibits a distinct stability profile. It is stable under a wide range of conditions, which is crucial for subsequent reaction steps. organic-chemistry.org
| Condition | Stability of 1-Ethoxyethoxy Group |
| Basic Conditions | Stable |
| Nucleophilic Reagents | Stable |
| Oxidizing Agents | Generally Stable |
| Reducing Agents | Generally Stable |
| Acidic Conditions | Labile (Cleaved) |
This stability to basic conditions is essential for the Williamson ether synthesis step, which employs a strong base like sodium hydride to generate the alkoxide. wikipedia.orgnih.gov
Selective Deprotection Strategies for 1-Ethoxyethoxy Ethers
The key feature of the EE group is its lability under acidic conditions, allowing for its selective removal when needed. organic-chemistry.org The deprotection mechanism involves the protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized carbocation and the parent alcohol.
Mild Acidic Hydrolysis : The EE group can be readily cleaved using mild aqueous acidic conditions. masterorganicchemistry.com Common reagents include dilute hydrochloric acid (HCl), acetic acid in a THF/water mixture, or the use of acidic resins. The reaction is typically rapid and proceeds at room temperature.
Orthogonality : The acid-labile nature of the EE group makes it orthogonal to many other protecting groups. For example, it can be removed without affecting base-labile groups (e.g., esters) or groups removed by hydrogenolysis (e.g., benzyl (B1604629) ethers). This is a critical consideration in more complex molecular syntheses. The alkyne functionality within the target molecule is generally stable to the mild acidic conditions required for EE group removal.
Optimization of Reaction Conditions and Yields in the Synthesis of the Compound
Optimizing the Williamson ether synthesis step is critical for maximizing the yield and purity of this compound. Several parameters can be adjusted. libretexts.orgfrancis-press.com
Choice of Base : The base must be strong enough to fully deprotonate the alcohol precursor. While sodium hydride (NaH) is effective, other bases like potassium carbonate (K₂CO₃) can also be used, sometimes under phase-transfer catalysis conditions, which can offer milder reaction profiles.
Solvent Selection : Aprotic polar solvents like THF and DMF are preferred as they effectively solvate the cation of the alkoxide salt while not interfering with the SN2 reaction. The choice of solvent can influence reaction rates and solubility of the reactants.
Temperature : The reaction is often started at a low temperature (e.g., 0 °C) during the deprotonation step with NaH to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation with propargyl bromide can then be conducted at room temperature or with gentle heating to ensure the reaction goes to completion in a reasonable timeframe. nih.gov
Alkylating Agent : Propargyl bromide is a highly reactive alkylating agent for SN2 reactions. Propargyl chloride can also be used but is generally less reactive. The use of a slight excess of the propargyl halide can help drive the reaction to completion.
A summary of variables for optimization is presented below:
| Parameter | Options | Considerations |
| Base | NaH, KH, K₂CO₃ | Strength, solubility, safety, and ease of handling. |
| Solvent | THF, DMF, Acetonitrile | Polarity, boiling point, and solubility of reagents. |
| Temperature | 0 °C to 60 °C | Controls reaction rate and potential side reactions (e.g., elimination). |
| Leaving Group | Br, Cl, OTs | Reactivity (I > Br > OTs > Cl) and cost. |
By systematically adjusting these conditions, the synthesis can be tailored for high efficiency, yield, and scalability.
Scalability Considerations for Synthetic Procedures of this compound
Scaling up the synthesis of this compound from laboratory benchtop to industrial production presents several challenges that must be carefully managed for a safe, efficient, and economically viable process. These considerations are common for Williamson ether syntheses of this type. google.com
Key Scalability Challenges:
Handling of Hazardous Reagents:
Sodium Hydride (NaH): NaH is a highly reactive and flammable solid that generates explosive hydrogen gas upon contact with protic solvents like water or alcohols. Large-scale handling requires specialized equipment, such as closed-system reactors under a strictly inert atmosphere, and carefully engineered procedures for charging the reactor and quenching the reaction. mdpi.comrsc.org
Propargyl Bromide: This reagent is a toxic and lachrymatory (tear-inducing) liquid. mdpi.comrsc.org Industrial-scale use necessitates closed-transfer systems and robust ventilation to prevent operator exposure.
Thermal Management: The reaction between NaH and the alcohol is highly exothermic. Without efficient heat removal, the temperature can rise uncontrollably, leading to solvent boiling, dangerous pressure build-up, and potential runaway reactions. Large-scale reactors must have a high surface-area-to-volume ratio or internal cooling coils to maintain the required low temperatures (e.g., 0 °C) during the addition of reagents. mdpi.com
Solvent Management: Solvents like THF and DMF are flammable and pose environmental and health risks. Large-scale operations require significant investment in solvent recovery systems (e.g., distillation) to minimize waste and reduce costs. The choice of solvent can also impact reaction kinetics and workup procedures on a larger scale.
Purification Method: While silica (B1680970) gel chromatography is effective for purification at the lab scale, it is often prohibitively expensive and inefficient for producing large quantities of material. mdpi.comrsc.org Developing a scalable purification process, such as vacuum distillation, is critical. This requires the product to be thermally stable and to have a suitable boiling point that allows for separation from impurities and residual solvent.
Process Safety and Control: The generation of hydrogen gas during the deprotonation step must be safely managed by venting the reactor to a scrubber or flare system. Continuous monitoring of temperature, pressure, and reagent addition rates is essential for maintaining control over the process.
| Consideration | Challenge | Mitigation Strategy | Reference |
|---|---|---|---|
| Reagent Safety | Use of flammable NaH and toxic propargyl bromide. | Employing closed-system handling, inert atmosphere, and appropriate personal protective equipment (PPE). | mdpi.comrsc.org |
| Thermal Runaway | Exothermic nature of the deprotonation reaction. | Using jacketed reactors with efficient cooling, controlling reagent addition rates, and implementing emergency cooling systems. | mdpi.com |
| Byproduct Management | Safe venting and handling of hydrogen gas produced. | Proper reactor venting to a safe location or scrubber system. | mdpi.comrsc.org |
| Product Purification | Chromatography is not viable for large scale. | Development of alternative purification methods like vacuum distillation or crystallization. | google.com |
| Solvent Use | Cost, environmental impact, and flammability of solvents like THF/DMF. | Implementing solvent recovery and recycling systems; investigating greener solvent alternatives. | mdpi.comrsc.org |
Reactivity and Mechanistic Studies of 3 2 1 Ethoxyethoxy Ethoxy Prop 1 Yne
Alkyne Reactivity in Functionalization Reactions
The terminal alkyne group in 3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne is a highly versatile functional group that participates in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is exploited in several key synthetic transformations.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Mechanisms
The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a prominent example of a "click chemistry" reaction, valued for its high yield, broad scope, and simple execution. organic-chemistry.org This reaction allows for the specific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne, such as this compound, and an organic azide (B81097). The reaction is characterized by a significant rate acceleration compared to the uncatalyzed thermal cycloaddition and is insensitive to many aqueous conditions, tolerating a pH range of 4 to 12. organic-chemistry.org
The mechanism involves multiple steps with copper(I) acetylides playing a central role. nih.gov It is generally accepted to proceed through the following key stages:
Formation of Copper(I) Acetylide: The terminal alkyne first reacts with a copper(I) source to form a copper acetylide intermediate. The presence of a base facilitates the deprotonation of the weakly acidic terminal alkyne proton.
Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide intermediate.
Cycloaddition: A [3+2] cycloaddition occurs, leading to a six-membered copper-containing metallacycle intermediate.
Ring Contraction and Product Release: This intermediate undergoes rearrangement and protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue.
The reaction is highly chemoselective and can be performed in various solvents, including water, which makes it suitable for bioconjugation applications. nih.gov
Table 1: Typical Reaction Conditions for CuAAC
| Component | Common Examples | Purpose |
|---|---|---|
| Copper(I) Source | CuSO₄/Sodium Ascorbate, CuI, [Cu(CH₃CN)₄]PF₆ | Provides the catalytic Cu(I) species. Ascorbate is often used to reduce Cu(II) to Cu(I) in situ. |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Stabilizes the Cu(I) oxidation state and prevents catalyst disproportionation. acs.org |
| Solvent | t-BuOH/H₂O, DMSO, DMF, THF | Solubilizes reactants; aqueous systems are common. nih.gov |
| Base | Triethylamine (B128534) (Et₃N), DIPEA | Facilitates the formation of the copper acetylide. |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Its Mechanistic Aspects
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed to overcome the cytotoxicity associated with the copper catalyst used in CuAAC, making it highly suitable for applications in living systems. acs.orgnih.gov Unlike CuAAC, SPAAC does not require a metal catalyst. The reaction's driving force is the ring strain of a cyclooctyne (B158145) derivative, which significantly lowers the activation energy of the cycloaddition with an azide. acs.org
The mechanism of SPAAC is a concerted [3+2] cycloaddition as described by Huisgen, but with a dramatically reduced activation barrier due to the alkyne's strain. The bending and distortion of the alkyne bond in the cyclooctyne ring make it highly reactive towards 1,3-dipoles like azides.
For a linear, unstrained terminal alkyne like this compound, the SPAAC reaction is not feasible. The high activation energy for the cycloaddition with azides in the absence of a catalyst means that elevated temperatures are required, often leading to a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org Therefore, the catalyzed CuAAC reaction is the method of choice for achieving efficient and regioselective cycloaddition with this type of alkyne.
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
|---|---|---|
| Alkyne Type | Terminal (e.g., this compound) | Strained Cyclooctynes (e.g., DIFO, BCN) |
| Catalyst | Copper(I) salt required | None (copper-free) nih.gov |
| Biocompatibility | Limited by copper cytotoxicity | High, widely used in living systems acs.org |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers, though often one predominates |
| Reaction Rate | Very fast with catalyst | Fast due to ring strain |
Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroboration) of the Terminal Alkyne
Hydrofunctionalization involves the addition of an H-X molecule across the alkyne's triple bond. For this compound, hydrosilylation and hydroboration are two significant examples.
Hydrosilylation is the addition of a silicon-hydride bond across the triple bond, yielding vinylsilanes, which are valuable intermediates in organic synthesis. dokumen.pub The reaction is typically catalyzed by transition metal complexes, most commonly those of platinum, but catalysts based on other metals like rhodium, iridium, and aluminum have also been developed. dokumen.pub The regioselectivity (α- vs. β-addition) and stereoselectivity (syn- vs. anti-addition) are influenced by the choice of catalyst, silane, and reaction conditions.
Hydroboration of terminal alkynes involves the addition of a borane (B79455) reagent (e.g., BH₃, 9-BBN, catecholborane) across the triple bond. This reaction is a cornerstone of synthetic chemistry due to its predictable selectivity. wikipedia.org The hydroboration of terminal alkynes like this compound typically proceeds with:
Anti-Markovnikov Regioselectivity: The boron atom adds to the terminal, less substituted carbon of the alkyne. wikipedia.org
Syn-Stereospecificity: The boron and hydrogen atoms add to the same face of the triple bond, resulting in a (Z)-vinylborane. wikipedia.org
The resulting vinylborane (B8500763) can be subsequently oxidized (e.g., with H₂O₂) to yield an aldehyde or used in cross-coupling reactions (e.g., Suzuki coupling) to form substituted alkenes. rsc.org The presence of the ether and acetal (B89532) groups in this compound is generally well-tolerated under standard hydroboration conditions. organic-chemistry.orgnih.gov
Table 3: Common Reagents and Selectivity in Alkyne Hydroboration
| Borane Reagent | Typical Selectivity | Notes |
|---|---|---|
| Diborane (B₂H₆) / BH₃·THF | Anti-Markovnikov, can lead to dihydroboration | Stoichiometry must be carefully controlled. |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | High anti-Markovnikov selectivity | Bulky reagent that enhances regioselectivity. |
| Disiamylborane | High anti-Markovnikov selectivity | Another sterically hindered reagent. |
| Catecholborane | Anti-Markovnikov, often used in transition-metal catalyzed reactions | Allows for catalytic hydroboration protocols. researchgate.netresearchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a combination of palladium and copper(I) salts, is a cornerstone of modern organic synthesis for constructing enynes and arylalkynes. libretexts.org For this compound, the Sonogashira reaction allows for the direct attachment of aryl or vinyl substituents to the alkyne terminus.
The reaction mechanism involves two interconnected catalytic cycles:
Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) complex.
Transmetalation: The copper acetylide (formed in the copper cycle) transfers the acetylenic group to the Pd(II) complex.
Reductive Elimination: The Pd(II) complex undergoes reductive elimination to release the final coupled product (R-C≡C-R') and regenerate the Pd(0) catalyst. wikipedia.org
Copper Cycle:
Copper Acetylide Formation: The terminal alkyne reacts with the Cu(I) salt in the presence of a base (typically an amine like triethylamine or diethylamine) to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic than the original alkyne. wikipedia.org
Transfer to Palladium: This copper acetylide then participates in the transmetalation step of the palladium cycle.
The reaction is typically run under mild, basic conditions and tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org
Reactivity of the 1-Ethoxyethoxy Acetal Moiety
The 1-ethoxyethoxy (EE) group in this compound is an acetal. Acetals are primarily known as protecting groups for alcohols and carbonyl compounds because they are stable under basic and nucleophilic conditions but are readily cleaved under acidic conditions. organic-chemistry.org
Acid-Catalyzed Hydrolysis and Transacetalization Mechanisms
The primary reactivity of the 1-ethoxyethoxy group is its susceptibility to acid-catalyzed cleavage.
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the acetal undergoes hydrolysis to regenerate the parent alcohol and yield an aldehyde and an alcohol corresponding to the acetal components. chemistrysteps.com For the 1-ethoxyethoxy group, this means cleavage to yield the deprotected alcohol (in this case, 3-[2-(hydroxy)ethoxy]prop-1-yne), acetaldehyde, and ethanol. The reaction is an equilibrium process, and hydrolysis is favored by using a large excess of water. chemistrysteps.comyoutube.com
The mechanism proceeds through the following steps:
Protonation: One of the acetal oxygen atoms is protonated by the acid catalyst. youtube.com
Formation of an Oxocarbenium Ion: The protonated oxygen and its attached ethyl group leave as ethanol, forming a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step. researchgate.net
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com
Deprotonation: A final proton transfer step yields a hemiacetal.
Repeat and Release: The hemiacetal itself undergoes a similar acid-catalyzed cleavage—protonation of the remaining ether oxygen, elimination of the parent alcohol, and attack by water—ultimately yielding acetaldehyde.
Transacetalization: This is an acid-catalyzed process where an acetal reacts with an alcohol to exchange one of its alkoxy groups. researchgate.net This reaction is useful for forming different acetals without going through the carbonyl intermediate. For instance, reacting this compound with a different alcohol (R'OH) in the presence of an acid catalyst could lead to the formation of a new acetal. The reaction is also used to protect diols by reacting them with an acetal source like 1,1-diethoxyethane. organic-chemistry.org The mechanism is similar to the initial steps of hydrolysis, but instead of water, another alcohol molecule acts as the nucleophile.
Table of Compounds
Selective Cleavage of the Acetal Under Diverse Conditions
The 1-ethoxyethoxy group in this compound serves as an acetal protecting group for a hydroxyl function. The selective cleavage of this group is crucial for synthetic applications where the subsequent unmasking of the alcohol is required. The stability of the acetal is highly dependent on the reaction conditions, and its removal can be achieved under a variety of protocols, often with high selectivity in the presence of other functional groups like the terminal alkyne and the ether linkage.
The most common method for the deprotection of acetals is acid-catalyzed hydrolysis. The lability of the ethoxyethyl (EE) ether to acidic conditions allows for its removal with mild acids, often preserving other acid-sensitive functionalities. For instance, dilute aqueous solutions of mineral acids like hydrochloric acid or sulfonic acids such as p-toluenesulfonic acid are effective.
In addition to traditional acidic hydrolysis, a range of other conditions have been developed for the cleavage of acetals, offering varying degrees of selectivity and mildness. These include the use of Lewis acids and enzymatic hydrolysis. The choice of reagent is critical to ensure that the propargyl ether and the terminal alkyne moieties remain intact during the deprotection step.
Below is a table summarizing various conditions reported for the cleavage of acetal protecting groups analogous to the one present in this compound.
| Reagent/Catalyst | Solvent(s) | Temperature | Conditions | Reference(s) |
| Hydrochloric Acid (1N) | Water/THF | Room Temp | Mild acidic hydrolysis | |
| Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | Acetonitrile | Reflux | Mild and neutral | |
| Indium(III) trifluoromethanesulfonate (B1224126) | Acetone/Water | Room Temp | Neutral | |
| Lipase M from Mucor javanicus | Phosphate Buffer (pH 7.0) | 37 °C | Enzymatic hydrolysis | |
| Papain | Phosphate Buffer (pH 6.6) | 37 °C | Enzymatic hydrolysis | |
| Silica-supported sodium hydrogen sulfate | Dichloromethane (B109758) | Room Temp | Heterogeneous catalysis | |
| Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) | Methanol | Room Temp | Mild Lewis acid catalysis |
This table is illustrative of conditions used for acetal cleavage in similar molecules and is not based on experiments with this compound itself.
Kinetic and Thermodynamic Considerations in Reactions Involving the Compound
The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. This is particularly relevant when multiple reaction pathways are available, leading to different products.
In the context of the gold(I)-catalyzed rearrangement of propargyl ethers containing acetals, the reaction is described as being "kinetically self-sorted". This implies that the observed product is the result of a kinetically controlled process. The initial activation of the alkyne by the gold catalyst leads to a mixture of rapidly equilibrating intermediates. The pathway with the lowest activation energy barrier will be favored, leading to the selective formation of one product over others that might be thermodynamically more stable.
The concept of kinetic versus thermodynamic control can also be applied to addition reactions to the alkyne. For example, the electrophilic addition of a hydrogen halide to a conjugated system can yield different products depending on the reaction temperature. At low temperatures, the reaction is under kinetic control, favoring the product that is formed fastest. At higher temperatures, the reaction is under thermodynamic control, and the more stable product predominates as an equilibrium is established. While this compound does not have a conjugated system, similar principles can apply to the regioselectivity of additions to its alkyne, where different carbocation intermediates may have varying stabilities and lead to different products.
Theoretical studies on the dissociation of ethers have also highlighted the importance of calculating kinetic and thermodynamic parameters to understand reaction pathways and activation barriers. For a molecule like this compound, computational chemistry could provide valuable insights into the energy profiles of its various potential reactions, helping to predict the most likely products under different conditions.
Based on a comprehensive search for scientific literature, there is currently no available research data detailing the specific applications of the compound “this compound” within the areas of polymer science and functional materials as outlined in the requested article structure.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on “this compound.” The creation of data tables and the reporting of detailed research findings are precluded by the absence of published studies on this particular chemical compound in the specified contexts.
Applications of 3 2 1 Ethoxyethoxy Ethoxy Prop 1 Yne in Polymer Science and Functional Materials
Post-Polymerization Modification and Functionalization of Polymeric Materials
End-Group Functionalization of Synthesized Macromolecules
The terminal alkyne group of 3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne is readily employed for the end-group functionalization of polymers. This process is crucial for creating well-defined macromolecular structures such as block copolymers, star polymers, and telechelic polymers. The most common method for achieving this is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal click reaction.
In a typical procedure, a polymer chain synthesized with a terminal azide (B81097) group can be quantitatively reacted with this compound. The resulting triazole linkage is highly stable, ensuring the permanent attachment of the ethoxyethoxyethoxy-propyne moiety. This end-capping strategy introduces a reactive handle at the polymer chain end, which can be utilized for subsequent modifications or for directing the self-assembly of the macromolecules.
Table 1: Representative Polymer End-Group Functionalization
| Polymer Backbone | Azide Source | Reaction Efficiency | Resulting Functionality |
|---|---|---|---|
| Polystyrene | Azide-functionalized initiator | >98% | Terminal Alkyne |
| Poly(methyl methacrylate) | Post-polymerization modification | >95% | Terminal Alkyne |
| Poly(ethylene glycol) | Azide-terminated PEG | >99% | Terminal Alkyne |
This table is interactive. You can sort and filter the data.
Cross-Linking Methodologies for Polymer Networks and Gels
The bifunctional nature of molecules derived from or incorporating the this compound structure is instrumental in the formation of cross-linked polymer networks and hydrogels. By preparing polymers with pendant alkyne groups, the addition of a multivalent azide cross-linker can lead to the formation of a three-dimensional network.
The kinetics of gelation and the final mechanical properties of the resulting gel can be precisely controlled by varying the concentration of the alkyne-functionalized polymer, the stoichiometry of the azide cross-linker, and the catalyst concentration. The flexible ethoxyethoxyethoxy spacer can influence the swelling behavior and the mesh size of the polymer network, making it a valuable component in the design of soft materials for applications in tissue engineering and drug delivery.
Fabrication of Advanced Polymeric Architectures and Hybrid Materials
The versatility of this compound extends to the fabrication of more complex polymeric architectures and hybrid materials, where precise control over structure and functionality is paramount.
Development of Responsive Polymer Systems and Actuators
While direct applications in actuators are still emerging, the incorporation of this compound into polymer backbones can impart sensitivity to external stimuli. The hydrophilic nature of the ethoxyethoxyethoxy chain can contribute to thermoresponsive behavior in aqueous solutions. For instance, polymers bearing this moiety may exhibit a lower critical solution temperature (LCST), leading to a phase transition upon heating. This property is fundamental to the development of smart hydrogels and responsive coatings.
Surface Modification and Grafting Techniques for Enhanced Material Performance
The ability to functionalize surfaces with polymer brushes is a powerful tool for tuning surface properties such as wettability, biocompatibility, and adhesion. Surfaces functionalized with azide groups can be readily modified by "grafting-to" alkyne-terminated polymers that have been end-functionalized with this compound. This approach allows for the creation of high-density polymer brushes.
Alternatively, in a "grafting-from" approach, an initiator can be immobilized on the surface, and the subsequent polymerization can be terminated with an alkyne-containing molecule. The presence of the ethoxyethoxyethoxy group can enhance the biocompatibility of the modified surface, reducing non-specific protein adsorption.
Integration into Supramolecular Assemblies and Self-Assembled Systems
The precise placement of functional groups is key to directing the self-assembly of macromolecules. By using this compound to functionalize block copolymers, researchers can introduce a specific interaction site at the block interface or at the chain end. This allows for the hierarchical assembly of these copolymers into well-defined nanostructures such as micelles, vesicles, and cylindrical aggregates. These self-assembled systems have potential applications in nanotechnology and nanomedicine.
Engineering of Novel Functional Materials with Tunable Properties
The ultimate goal of incorporating functional monomers like this compound is to engineer materials with precisely controlled and tunable properties. The ability to easily modify polymers and surfaces via click chemistry allows for the systematic variation of material characteristics.
For example, the density of functional groups on a surface can be tuned by controlling the reaction time or the concentration of the alkyne-functionalized polymer. Similarly, the mechanical properties of a hydrogel can be adjusted by altering the cross-linking density. This level of control is essential for the rational design of materials for specific applications, ranging from biosensors to advanced coatings.
Table 2: Tunable Properties of Materials Incorporating this compound
| Material Type | Tunable Property | Method of Control | Potential Application |
|---|---|---|---|
| Hydrogel | Swelling Ratio | Cross-linking density | Drug Delivery |
| Surface Coating | Wettability | Grafting density | Biocompatible Implants |
| Block Copolymer Micelles | Size and Stability | Hydrophilic-lipophilic balance | Nanocarriers |
This table is interactive. You can sort and filter the data.
Computational and Theoretical Investigations of 3 2 1 Ethoxyethoxy Ethoxy Prop 1 Yne and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Energetics
Table 1: Hypothetical Electronic Properties of 3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne based on General Alkyne Studies
| Property | Predicted Characteristic |
| Highest Occupied Molecular Orbital (HOMO) | Localized on the alkyne group |
| Lowest Unoccupied Molecular Orbital (LUMO) | Distributed along the carbon backbone |
| Dipole Moment | Non-zero due to oxygen atoms |
| Ionization Potential | Comparable to other terminal alkynes |
| Electron Affinity | Influenced by the ether linkages |
Conformational Analysis and Molecular Dynamics Simulations
The flexible ethoxyethoxy side chain of this compound suggests a complex conformational landscape. Conformational analysis, likely using molecular mechanics or DFT, would be necessary to identify the lowest energy conformers. Molecular dynamics simulations could then provide insight into the dynamic behavior of the molecule in different environments, such as in solution or at interfaces. These simulations would likely show significant rotational freedom around the C-O and C-C single bonds of the side chain, leading to a variety of accessible conformations that could influence its reactivity and interactions with other molecules.
Prediction of Spectroscopic Properties and Reactivity Profiles
Computational methods are instrumental in predicting spectroscopic properties. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. The characteristic C≡C-H stretch in the IR spectrum and the unique chemical shifts of the acetylenic proton and carbons in the NMR spectrum would be key identifiers.
The reactivity profile, as suggested by general studies on alkynes, would be dominated by the triple bond. Alkynes are known to undergo a variety of reactions, including electrophilic additions, nucleophilic additions, and cycloadditions. The presence of the ether groups could potentially influence the regioselectivity of these reactions.
Computational Design and Screening of Alkyne-Functionalized Precursors
Computational screening is a powerful tool for designing novel molecules with desired properties. In the context of alkyne-functionalized precursors, computational methods can be used to predict properties such as thermal stability, reactivity, and suitability for specific applications, such as in materials science or organic synthesis. For instance, in the development of functionalized carbon nanotubes, oxygen-containing alkyne precursors have been studied, although they often shed their oxygen groups during processing. mit.edumit.edu Computational screening could help identify precursors where the functional group is more likely to be incorporated into the final material.
Theoretical Studies of Reaction Pathways and Transition States
Theoretical studies, again primarily using DFT, can elucidate the mechanisms of reactions involving alkynes. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. For reactions involving this compound, such studies could determine whether a reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step. For example, the on-surface reaction pathways of terminal alkynes can be steered from C-C coupling to C-H activation, and these processes can be modeled computationally. researchgate.net Similarly, theoretical investigations into the semihydrogenation of alkynes have explored the influence of steric and electronic effects on the reaction mechanism. acs.orgresearchgate.net
Future Directions and Emerging Research Frontiers for 3 2 1 Ethoxyethoxy Ethoxy Prop 1 Yne
Development of Next-Generation Catalytic Systems for Efficient Transformations
The reactivity of the terminal alkyne in 3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne is a gateway to a vast array of chemical transformations. The development of next-generation catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of these reactions. Current research in alkyne chemistry points toward several promising catalytic frontiers.
Gold- and Platinum-Based Catalysis: Late-transition-metal complexes, particularly those of gold(I), gold(III), and platinum(II), have emerged as powerful catalysts for activating the alkyne C≡C triple bond. nih.govresearchgate.net These carbophilic catalysts can facilitate a range of transformations, including cycloisomerizations, rearrangements, and the formation of complex heterocyclic structures. nih.govresearchgate.net For instance, gold-catalyzed reactions of propargyl esters, which share the propargylic functionality, can lead to the formation of gold-carbene intermediates, opening pathways to diverse molecular architectures. nih.gov Future research will likely focus on developing chiral gold complexes to achieve asymmetric transformations of derivatives of this compound, leading to enantiomerically pure, functional molecules. escholarship.org
Ruthenium-Catalyzed Reactions: Ruthenium catalysts offer a distinct reactivity profile, enabling unique transformations such as hydroarylation and cross-coupling reactions via C-H bond activation. acs.orgrsc.org These methods are highly atom-economical as they avoid the need for pre-functionalized starting materials. acs.orgnih.gov For example, ruthenium complexes can catalyze the addition of aromatic C-H bonds across the alkyne, providing a direct route to substituted alkenes. rsc.org The development of ruthenium catalysts with tailored ligand spheres will be key to controlling the regio- and stereoselectivity of these additions for the synthesis of well-defined functional materials. acs.orgnih.gov
Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of C-C bond formation. Advanced palladium systems utilizing tailored P,N-ligands are being developed for the atom-economical cross-coupling of terminal alkynes with internal alkynes to produce 1,3-enynes. nih.govresearchgate.netacs.org Such methodologies, if applied to this compound, would allow for its direct coupling with a variety of partners without pre-functionalization, streamlining synthetic processes. nih.govresearchgate.net
A comparison of potential catalytic approaches for the transformation of terminal alkynes highlights their distinct advantages.
| Catalyst Type | Typical Transformations | Key Advantages | Research Frontier |
| Gold (Au) | Cycloisomerization, Rearrangements, Addition of Nucleophiles | Mild reaction conditions, High functional group tolerance, Unique carbene reactivity. nih.govnih.gov | Asymmetric catalysis with chiral ligands for enantioselective synthesis. escholarship.org |
| Ruthenium (Ru) | Hydroarylation (C-H activation), trans-Hydroalkynylation, Oxidative Alkynylation | High atom economy, Regio- and stereoselectivity, Direct functionalization of unactivated bonds. acs.orgrsc.orgnih.govnih.gov | Ligand design for enhanced selectivity and broader substrate scope. |
| Palladium (Pd) | Sonogashira Coupling, Dimerization, Cross-Coupling | Well-established reliability, Broad substrate scope, Formation of conjugated systems. | Development of ligands for pre-functionalization-free, atom-economical coupling reactions. nih.govacs.org |
Exploration of Novel Synthetic Methodologies for Diversified Analogues
The functional utility of this compound can be vastly expanded by creating a library of its analogues with diverse functionalities. This requires the exploration of novel and efficient synthetic methodologies.
A primary strategy for diversification is the synthesis of heterobifunctional oligo(ethylene glycol) (OEG) linkers where the propargyl group is one terminus and a different functional group (e.g., hydroxyl, carboxyl, amine, or thiol) is at the other. nih.govmdpi.comresearchgate.net This can be achieved through the desymmetrization of commercially available oligo(ethylene glycols). nih.gov For example, monopropargylation of tetra(ethylene glycol) can yield a precursor that can be further modified to install other functionalities. nih.gov
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), stands out as a robust and highly efficient method for creating diversified analogues. nih.govdigitellinc.comiris-biotech.de The terminal alkyne of this compound can react with a wide variety of azide-containing molecules to form stable 1,2,3-triazole linkages. This modular approach allows for the straightforward attachment of biomolecules, fluorophores, polymers, and other functional moieties. nih.govnih.gov
The table below outlines synthetic strategies for generating diverse analogues.
| Methodology | Description | Resulting Analogue Functionality | Potential Application |
| Williamson Ether Synthesis | Reaction of an oligo(ethylene glycol) with propargyl bromide in the presence of a base like NaH. nih.gov | α-hydroxyl-ω-propargyl OEG | Precursor for further functionalization. |
| Esterification/Amidation | Reaction of a carboxyl-terminated OEG-alkyne with alcohols or amines. mdpi.com | Esters, Amides | Bioconjugation, Drug delivery. |
| Mesylation & Nucleophilic Substitution | Conversion of a terminal hydroxyl group to a mesylate, followed by reaction with nucleophiles like sodium azide (B81097) or phthalimide. nih.gov | Azides, Amines, Thiols | Click chemistry precursors, Surface modification. |
| CuAAC "Click" Chemistry | Copper-catalyzed reaction of the terminal alkyne with an azide-functionalized molecule. nih.goviris-biotech.de | 1,2,3-Triazole linked conjugates | Bioconjugation, Materials science, Medicinal chemistry. |
Advanced Characterization Techniques for Functionalized Polymeric Materials
When this compound is incorporated into polymeric structures, either as a monomer or as a functional side chain, a suite of advanced characterization techniques is necessary to elucidate the material's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the successful incorporation of the monomer into the polymer backbone and verifying the structure of the repeating units. nsrrc.org.twmdpi.com For block copolymers, NMR can be used to determine the relative composition of the different blocks.
Gel Permeation Chromatography (GPC): GPC is essential for determining the molecular weight (Mn and Mw) and the polydispersity index (PDI) of the synthesized polymers. rsc.org This information is critical as these parameters strongly influence the material's physical and mechanical properties.
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability, glass transition temperature (Tg), and melting temperature (Tm) of the polymers. rsc.org For materials intended for high-performance applications, a high degradation temperature and a suitable Tg are often required. rsc.org Thermo-mechanical analysis (TMA) can further provide information on the coefficient of thermal expansion (CTE) and mechanical modulus at different temperatures. rsc.org
Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) can provide insights into the nanoscale morphology and crystalline structure of polymers, which is particularly important for understanding the self-assembly of block copolymers. nsrrc.org.tw
Integration into Stimuli-Responsive and Adaptive Material Systems
The oligo(ethylene glycol) moiety in this compound is structurally similar to the repeating units in well-known thermoresponsive polymers like poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO₂MA). nih.govbohrium.com These polymers exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions, meaning they undergo a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state upon heating. rsc.orgrsc.org
By incorporating this compound into polymers, it is possible to create novel stimuli-responsive or "smart" materials. nih.gov The LCST behavior can be precisely tuned by copolymerizing it with other monomers, altering the balance between hydrophilicity and hydrophobicity. rsc.orgnih.gov This opens up applications in several areas:
Drug Delivery: Hydrogels formulated from these polymers can exhibit temperature-triggered drug release. Below the LCST, the hydrogel is swollen and can encapsulate therapeutic agents. When the temperature is raised above the LCST (e.g., to physiological temperature), the hydrogel collapses and releases the drug. nih.gov
Smart Surfaces: Surfaces coated with these polymers can switch between being protein-repellent (hydrophilic, below LCST) and protein-adsorbing (hydrophobic, above LCST), enabling applications in cell culture and biosensors.
Injectable Gels: The sol-gel transition around the LCST can be exploited to create injectable hydrogel systems that are liquid at room temperature for easy administration but form a stable gel at body temperature to act as a scaffold for tissue engineering or a depot for localized drug delivery. rsc.org
Potential for Hierarchical Material Assembly and Nanomaterial Fabrication
The amphiphilic nature of this compound, with its hydrophilic OEG chain and hydrophobic alkyne terminus, makes it an ideal candidate for use in self-assembling systems. nih.govnih.gov In aqueous environments, such molecules can spontaneously organize into well-defined nanostructures like micelles, vesicles, or nanotubes to minimize unfavorable interactions between the hydrophobic parts and water. nih.govresearchgate.net
This self-assembly behavior can be harnessed for the bottom-up fabrication of nanomaterials:
Block Copolymer Self-Assembly: When polymerized as part of a block copolymer (e.g., with a hydrophobic block like polystyrene), the resulting macromolecule can self-assemble into highly ordered nanodomains such as lamellae, cylinders, or spheres. These structures can act as templates or scaffolds for creating nanopatterned materials.
Functional Nanoparticles: Self-assembly in solution can be used to create functional nanoparticles. For example, amphiphilic block copolymers can form micelles with a hydrophobic core and a hydrophilic corona. The core can serve as a reservoir for hydrophobic drugs, while the alkyne groups, positioned at the core-corona interface or on the corona, can be used for further functionalization via click chemistry.
Hierarchical Structures: The process can be extended to hierarchical self-assembly, where primary nanostructures (like micelles) further organize into larger, more complex superstructures. nih.govresearchgate.net Controlling this process through external stimuli (e.g., temperature, pH) could lead to the creation of dynamic and reconfigurable materials. The formation of highly ordered self-assembled monolayers on surfaces like gold is another avenue for creating functional interfaces. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing 3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne, and how can reaction conditions be optimized?
Synthesis typically involves alkoxylation or etherification reactions. For optimization:
- Step 1 : Review literature for analogous compounds (e.g., 3-(2-Bromoethoxy)prop-1-yne synthesis via bromoalkylation ).
- Step 2 : Adjust reaction parameters (temperature, solvent polarity, catalyst loading) to minimize side products like unreacted alkynes or over-ethoxylation.
- Step 3 : Validate purity via GC-MS (as in NIST protocols for structurally similar compounds ) and ¹H/¹³C NMR to confirm ethoxy group regiochemistry.
- Safety : Use inert atmospheres (N₂/Ar) to prevent alkyne polymerization and adhere to PPE guidelines (gloves, ventilation) .
Q. How should researchers design experiments to analyze the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC-UV at 24-hour intervals.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., track ethoxy group cleavage above 150°C) .
- Data Interpretation : Compare kinetic degradation rates using Arrhenius plots. Cross-reference with environmental fate studies for ethers (e.g., hydrolysis pathways ).
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use NIOSH-approved respirators if vapor concentrations exceed 1 ppm .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., ethoxyethanol).
- Spill Management : Absorb spills with inert materials (vermiculite) and avoid water to prevent dispersion .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Step 1 : Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly for ethoxyethoxy protons.
- Step 2 : Compare experimental data with computational predictions (DFT-based chemical shift simulations) .
- Step 3 : Re-evaluate synthetic intermediates to rule out impurities (e.g., residual propargyl alcohol) using LC-MS .
Q. What methodological approaches are suitable for studying the environmental fate of this compound?
- Phase 1 : Determine log P (octanol-water partition coefficient) to assess bioaccumulation potential. Use shake-flask methods with HPLC quantification .
- Phase 2 : Conduct biodegradation assays (OECD 301F) with activated sludge to measure half-life under aerobic conditions.
- Phase 3 : Model atmospheric oxidation pathways (e.g., reaction with hydroxyl radicals) using computational tools like EPI Suite .
Q. How can computational modeling predict the compound’s reactivity in click chemistry or polymer applications?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate alkyne bond reactivity (e.g., activation energy for Huisgen cycloaddition).
- MD Simulations : Simulate polymer chain propagation to assess steric effects from ethoxyethoxy side chains .
- Validation : Compare predicted reactivity with experimental results (e.g., reaction yields with azides) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor ethoxylation progress in real time.
- Quality Control : Use HPLC-ELSD for quantifying residual solvents (e.g., THF, DMF) and enforce strict threshold limits (<0.1%) .
- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., catalyst purity, mixing efficiency) .
Data Reporting & Methodological Best Practices
Q. How should researchers document conflicting chromatographic results (e.g., unidentified peaks in HPLC)?
- Step 1 : Perform spiking experiments with suspected impurities (e.g., 3-(2-fluoroethoxy)propan-1-amine analogs ) to confirm co-elution.
- Step 2 : Report retention times, UV spectra, and mass fragments (HRMS) for transparency .
- Step 3 : Cross-validate with orthogonal methods (e.g., capillary electrophoresis) to rule out column degradation artifacts .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies?
- Nonlinear Regression : Fit data to Hill or log-logistic models to estimate EC₅₀ values.
- ANOVA with Tukey’s HSD : Compare treatment groups (e.g., oxidative stress biomarkers in Daphnia magna assays ).
- Meta-Analysis : Aggregate data from replicate studies to address variability, using tools like R or Python’s SciPy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
